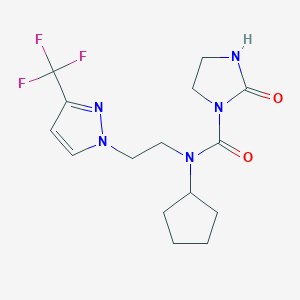

N-(3-(喹啉-8-基氧基)丙基)异烟酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(3-(quinolin-8-yloxy)propyl)isonicotinamide, also known as QPI, is a small molecule inhibitor that has gained attention in the scientific community due to its potential therapeutic applications. QPI is a highly selective inhibitor of the protein kinase CK2, which plays a critical role in regulating cell growth, proliferation, and survival.

科学研究应用

抗结核药物发现

N-(3-(喹啉-8-基氧基)丙基)异烟酰胺及其衍生物已被研究其在抗结核药物发现中的潜力。Mao 等人 (2009) 探索了喹啉衍生物的修饰,以增强对结核分枝杆菌的代谢稳定性和效力。他们发现了具有改善的抗结核活性、代谢稳定性的化合物,突出了喹啉衍生物在结核病治疗中的潜力 (Mao 等人,2009)。

神经保护特性

Sheardown 等人 (1990) 的研究表明,喹啉衍生物 NBQX 可作为神经保护剂对抗脑缺血。NBQX 抑制与谷氨酸受体的 quisqualate 亚型的结合,即使在缺血后给药也能提供保护 (Sheardown 等人,1990)。

TRPV1 的拮抗剂

基于喹啉的羧酰胺已被确定为离子通道 TRPV1 的有效拮抗剂,与炎症性疼痛有关。Westaway 等人 (2006) 证明 N-喹啉基烟酰胺显示出极好的效力和良好的体外药代动力学特征,表明其在疼痛管理中的潜力 (Westaway 等人,2006)。

精神分裂症治疗

喹啉衍生物在精神分裂症治疗中的应用也得到了探索。Marenco 等人 (2002) 研究了喹啉衍生物 CX516 作为治疗精神分裂症的单一药物的效果。该研究没有观察到精神病或认知功能的明显改善,提供了对该化合物在这个领域的有效性和局限性的见解 (Marenco 等人,2002)。

抗疟药物开发

N-叔丁基异喹啉是一种喹啉衍生物,被开发为一种负担得起的抗疟药物。O’Neill 等人 (2009) 报告了其选择和临床前评估,强调了其对恶性疟原虫的有效性以及喹啉衍生物在抗疟治疗中的优势 (O’Neill 等人,2009)。

多巴胺和血清素受体刺激

Wikström 等人 (1982) 合成了显示多巴胺和血清素受体刺激活性的喹啉衍生物。这项研究表明这些化合物在涉及多巴胺能和血清素能系统的疾病中的潜在应用 (Wikström 等人,1982)。

双重抗结核和抗炎药

Tseng 等人 (2017) 开发了茚并[1,2-c]喹啉衍生物,表现出显着的抗结核和抗炎活性,在治疗感染和炎症方面提出了双重治疗方法 (Tseng 等人,2017)。

对喹诺酮的耐药性

Ruiz (2003) 讨论了对喹诺酮的耐药机制,突出了开发基于喹啉的治疗剂的挑战,特别是在抗菌应用中 (Ruiz,2003)。

缓蚀抑制

喹啉衍生物已被评估其作为缓蚀剂的有效性。Saliyan 和 Adhikari (2008) 发现某些基于喹啉的化合物作为酸性介质中低碳钢的优良抑制剂 (Saliyan & Adhikari,2008)。

荧光传感器开发

Zhou 等人 (2012) 合成了基于喹啉的荧光传感器,用于区分镉离子与锌离子,证明了喹啉衍生物在化学传感应用中的效用 (Zhou 等人,2012)。

作用机制

Target of Action

N-(3-(Quinolin-8-yloxy)propyl)isonicotinamide, also known as N-(3-quinolin-8-yloxypropyl)pyridine-4-carboxamide, is a quinoline derivative . Quinoline derivatives are known to exhibit a wide range of biological activities and are often used in drug discovery . .

Mode of Action

Quinoline derivatives are known to inhibit dna synthesis by promoting cleavage of bacterial dna gyrase and type iv topoisomerase, ultimately leading to rapid bacterial death .

Biochemical Pathways

Quinoline derivatives are known to interact with dna gyrase and type iv topoisomerase, which are essential enzymes in bacterial dna replication .

Result of Action

Quinoline derivatives are known to have antimicrobial activity, suggesting that they may exert their effects by disrupting bacterial dna replication .

生化分析

Biochemical Properties

It has been suggested that this compound may interact with various enzymes and proteins .

Cellular Effects

In cellular studies, N-(3-(quinolin-8-yloxy)propyl)isonicotinamide has shown potential cytotoxic activity against liver (HepG2) cell line . It may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is hypothesized that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Information on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .

Metabolic Pathways

It is not clear which enzymes or cofactors it interacts with, or how it affects metabolic flux or metabolite levels .

属性

IUPAC Name |

N-(3-quinolin-8-yloxypropyl)pyridine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O2/c22-18(15-7-11-19-12-8-15)21-10-3-13-23-16-6-1-4-14-5-2-9-20-17(14)16/h1-2,4-9,11-12H,3,10,13H2,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEBXVBMNPDYKST-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)OCCCNC(=O)C3=CC=NC=C3)N=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(Propan-2-yl)-7-thia-2-azaspiro[3.5]nonan-1-one](/img/structure/B2984097.png)

![N-[[4-(Propan-2-yloxymethyl)phenyl]methyl]-4-prop-2-ynylpiperazine-1-carboxamide](/img/structure/B2984101.png)

methanone](/img/structure/B2984103.png)

![N-[(E)-(2-fluorophenyl)methylidene]-5-isoquinolinamine](/img/structure/B2984104.png)

![1,3-dimethyl-8-[(4-methyl-1-piperazinyl)methyl]-7-(2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2984106.png)

![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-oxo-2-(2-phenylmorpholino)ethyl)oxalamide](/img/structure/B2984108.png)

![N-(2,5-dimethoxyphenyl)-2-(8-fluoro-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)acetamide](/img/structure/B2984109.png)

![N-(2-(dimethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-2,4-dimethylbenzamide hydrochloride](/img/structure/B2984111.png)